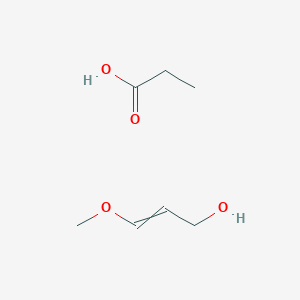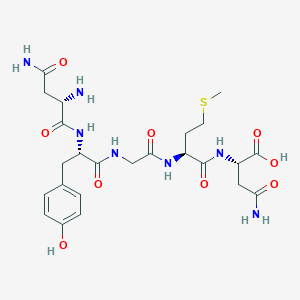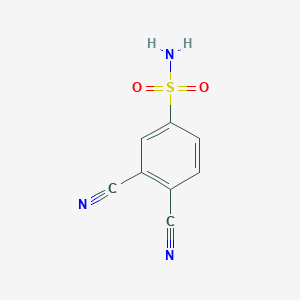
3,4-Dicyanobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyanobenzene-1-sulfonamide: is an organic compound with the molecular formula C8H5N3O2S. It is characterized by the presence of two cyano groups (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzene-1-sulfonamide typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base. This method involves the nucleophilic attack by ammonia, primary or secondary amines with sulfonyl chlorides . Another efficient method for the preparation of sulfonamides involves the NH4I-mediated amination of sodium sulfinates .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often relies on scalable and environmentally friendly methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dicyanobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano groups under appropriate conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Dicyanobenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: Sulfonamide derivatives have broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound may serve as a precursor for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3,4-Dicyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The cyano groups can also participate in interactions with proteins and other biomolecules, affecting their function .
Comparaison Avec Des Composés Similaires
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-Nitrobenzenesulfonamide: Used in the synthesis of various organic compounds.
4-Methylbenzenesulfonamide: Commonly used as a reagent in organic synthesis.
Uniqueness: 3,4-Dicyanobenzene-1-sulfonamide is unique due to the presence of both cyano and sulfonamide groups on the benzene ring.
Propriétés
Numéro CAS |
188021-59-2 |
|---|---|
Formule moléculaire |
C8H5N3O2S |
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
3,4-dicyanobenzenesulfonamide |
InChI |
InChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13) |
Clé InChI |
CYNHNQCTKLRDMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)

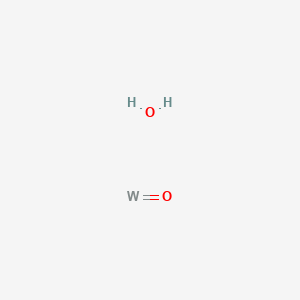
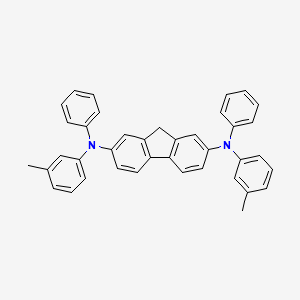

![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
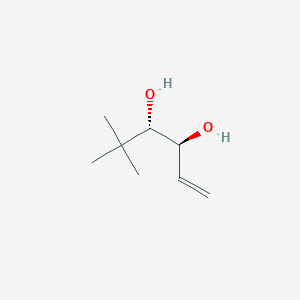
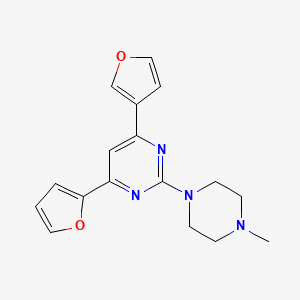
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

